molecular formula C9H11N3O2 B2634480 Ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate CAS No. 2344678-81-3

Ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B2634480
CAS RN: 2344678-81-3
M. Wt: 193.206
InChI Key: XCKWQQPJUGFOGB-UHFFFAOYSA-N
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Description

Ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate is a chemical compound . It is a derivative of imidazo[1,5-a]pyrimidine , which are structural analogs (isosteres) of purine bases, e.g., adenine and guanine .


Synthesis Analysis

New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reduction of ethyl imidazo[1,5-a]-pyrimidine-3-carboxylate using H2 over Pd/C leads to the formation of ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate .

Scientific Research Applications

Synthesis of Imidazo[1,5-a]pyrimidine Derivatives

This compound has been used in the synthesis of new derivatives of imidazo[1,5-a]pyrimidine . The process involves cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . This synthesis method has been found to be convenient and efficient .

Recyclization into 3H-imidazo[4,5-b]pyridine Derivatives

The compound can undergo an unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives under acidic conditions . This conversion can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .

Structural Analogs of Purine Bases

Imidazopyrimidines, including this compound, are structural analogs (isosteres) of purine bases, such as adenine and guanine . This makes them valuable in various biological and pharmaceutical applications .

Nonbenzodiazepine GABA Receptor Agonists

Imidazopyrimidines have been evaluated and/or used as nonbenzodiazepine GABA receptor agonists . This suggests potential applications in the treatment of neurological disorders .

p38 Mitogen Activated Protein Kinase Inhibitors

These compounds have been evaluated for their potential as p38 mitogen activated protein kinase inhibitors . This suggests potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis .

Antibacterial Agents

Imidazopyrimidines have also been evaluated as potential antibacterial agents . This suggests potential applications in the treatment of bacterial infections .

Optoelectronic Devices

Imidazo[1,5-a]pyrimidine derivatives have shown great potential in several research areas, including materials science . They have been reported in different technological applications, such as optoelectronic devices .

Sensors and Emitters for Confocal Microscopy and Imaging

These compounds have been used in sensors and as emitters for confocal microscopy and imaging . This suggests potential applications in the field of biomedical imaging .

properties

IUPAC Name

ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-2-14-9(13)7-3-11-8-4-10-6-12(8)5-7/h4-6,11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKWQQPJUGFOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=NC=C2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate

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